1-Nitrosonaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

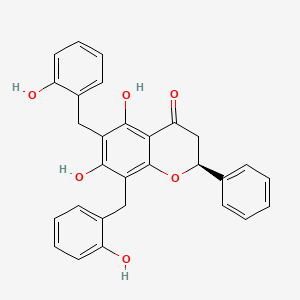

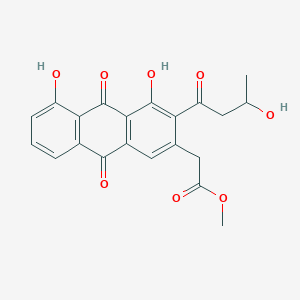

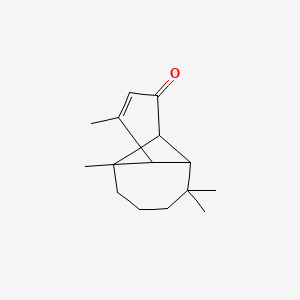

1-Nitrosonaphthalene belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Nitrosonaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule.

1-Nitrosonaphthalene is a member of naphthalenes.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Spectral Behavior

1-Nitrosonaphthalene has been extensively studied for its structural nonrigidity and spectral characteristics. Investigations using experimental and quantum-chemical methods have revealed insights into the molecular dynamics of 1-Nitrosonaphthalene. These studies have explored its geometrical structures, absorption spectra, and dipole moments, contributing to a deeper understanding of the molecule's interaction with proton donor solvents (Zharkova et al., 2009).

Analytical Chemistry Applications

1-Nitrosonaphthalene derivatives have found utility as analytical reagents. Specifically, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, a nitroso derivative of β-naphthol, has been synthesized and used as a specific reagent for metal ion detection. This compound has been successfully immobilized on a fibrous support, offering a novel approach for cobalt(II) determination in wastewater, demonstrating its potential in environmental monitoring and industrial applications (Nurmukhammadov et al., 2014).

Photochemical Studies and Potential Atmospheric Impact

The photochemistry of 1-nitrosonaphthalene and its potential role in atmospheric water has been an area of significant research interest. Studies using laser flash photolysis have explored the electron transfer processes between halide anions and the triplet state of 1-nitrosonaphthalene. These investigations have highlighted the molecule's role in the formation of radical species and singlet oxygen, providing valuable insights into its behavior in aqueous media and its potential environmental impact (Brigante et al., 2010).

Bioactive Properties and Chemical Synthesis

1-Nitrosonaphthalene and its derivatives have also been recognized for their bioactive properties. For instance, nitronaphthalenes isolated from an endophytic fungus have shown considerable antibacterial, antifungal, and antialgal properties. The bioactive potential of these compounds, coupled with their chemical synthesis, underscores their significance in pharmaceuticals and potentially in agriculture (Krohn et al., 2008).

Metabolic Insights and Species Differences

Exploring the metabolism of 1-nitrosonaphthalene has revealed species-specific differences in the formation of metabolites. Studies have shown that 1-nitrosonaphthalene is metabolized differently in mice and rats, with distinct conjugates being formed. This research has implications for understanding species-specific responses to environmental contaminants and could inform risk assessment and regulatory decisions (Watt & Buckpitt, 2000).

Eigenschaften

CAS-Nummer |

21711-65-9 |

|---|---|

Produktname |

1-Nitrosonaphthalene |

Molekularformel |

C10H7NO |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

1-nitrosonaphthalene |

InChI |

InChI=1S/C10H7NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI-Schlüssel |

HXOPMUIUKYURIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2N=O |

Andere CAS-Nummern |

21711-65-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)